molecular formula C9H13N B11936860 Amphetamine-d6 CAS No. 73758-26-6

Amphetamine-d6

Cat. No.: B11936860
CAS No.: 73758-26-6
M. Wt: 141.24 g/mol
InChI Key: KWTSXDURSIMDCE-ZQLKWRTGSA-N
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Description

Amphetamine-d6 (deuterated amphetamine) is a stable isotope-labeled analog of amphetamine, where six hydrogen atoms are replaced with deuterium. It is primarily used as an internal standard (IS) in analytical chemistry to enhance the accuracy and precision of mass spectrometry (MS)-based methods, such as liquid chromatography-tandem MS (LC-MS/MS) or gas chromatography-MS (GC-MS). Its deuterated structure provides a distinct mass shift, enabling reliable differentiation from the non-deuterated analyte during quantitation . Applications span forensic toxicology, pharmacokinetic studies, and wastewater analysis for detecting illicit amphetamine use .

Properties

CAS No.

73758-26-6

Molecular Formula

C9H13N

Molecular Weight

141.24 g/mol

IUPAC Name

1,1,1,2,3,3-hexadeuterio-3-phenylpropan-2-amine

InChI

InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/i1D3,7D2,8D

InChI Key

KWTSXDURSIMDCE-ZQLKWRTGSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=CC=C1)N

Canonical SMILES

CC(CC1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents . The reaction conditions often include elevated temperatures and the use of a palladium or platinum catalyst to facilitate the exchange process.

Industrial Production Methods

Industrial production of Amphetamine-d6 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent deuterium incorporation. Quality control measures, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are employed to verify the purity and isotopic enrichment of the final product .

Scientific Research Applications

Mass Spectrometry Standard

Amphetamine-d6 is widely utilized as an internal standard in mass spectrometry. Its incorporation enhances the reliability and accuracy of quantitative analyses, especially in forensic toxicology where precise measurement of drug concentrations in biological samples is critical. By using this compound, researchers can ensure reproducibility and accuracy in detecting and quantifying amphetamines, thus providing a robust framework for forensic investigations (Paul and Cole, 2001) .

Pharmacokinetic Studies

As a deuterated analog of amphetamine, this compound plays a crucial role in pharmacokinetic studies. Researchers employ this compound to track the metabolic pathways of amphetamines within the human body. This tracking allows for a better understanding of how amphetamines are metabolized and their pharmacological effects, particularly in therapeutic contexts such as the treatment of Attention Deficit Hyperactivity Disorder (ADHD) (Czarny and Hornbeck, 1989) .

Table 1: Pharmacokinetic Studies Utilizing this compound

Study ReferenceObjectiveMethodologyKey Findings
Paul and Cole (2001)Quantification of amphetaminesMass spectrometry with this compound as internal standardEnhanced accuracy in drug detection
Czarny and Hornbeck (1989)Metabolic pathway analysisPharmacokinetic modelingInsights into metabolism of amphetamines

Metabolic Profiling

This compound is instrumental in metabolic profiling studies that analyze the pharmacokinetics of both amphetamine and methamphetamine. For instance, a study demonstrated the use of this compound as an internal standard to monitor the concentrations of these substances over time following administration. Results indicated that peak concentrations were observed between 3 to 7 hours post-dose, emphasizing the importance of using stable isotopes for accurate monitoring (Mohan et al., 2016) .

Table 2: Metabolic Profiles Using this compound

CompoundPeak Concentration (ng/mL)Time Post-Dose (h)
Amphetamine148 - 22713 - 7
Methamphetamine615 - 73613 - 7

Forensic Toxicology

In forensic toxicology, this compound serves as a critical tool for differentiating between therapeutic and illicit use of amphetamines. The ability to analyze enantiomeric profiles using deuterated standards allows forensic scientists to discern the origins of detected substances, providing essential insights into drug abuse patterns and potential legal implications (Cody et al., 2004) .

Case Study: Excretion Profile Analysis
A study investigated the excretion profile of mixed salt amphetamine preparations using this compound as an internal standard. The findings revealed significant differences in the excretion rates between enantiomers, which can aid forensic experts in determining whether a detected substance was used therapeutically or illicitly (Cody et al., 2004) .

Research on Drug Interactions and Effects

This compound is also utilized in research examining drug interactions and their effects on various populations, including those with ADHD. Studies have shown that proper dosing can lead to improved brain development and neuronal growth among patients with ADHD when monitored accurately using deuterated compounds like this compound (Hart et al., 2013; Spencer et al., 2013; Frodl and Skokauskas, 2012) .

Comparison with Similar Compounds

Amphetamine-d6 belongs to a broader class of deuterated internal standards and amphetamine analogs. Below is a detailed comparison of its structural, functional, and regulatory attributes relative to similar compounds.

Structural and Functional Differences

Key Compounds:

Methamphetamine-d9 : The N-methylated, deuterated analog of methamphetamine. Like this compound, it serves as an IS but is specific to methamphetamine detection. The addition of a methyl group increases lipophilicity, altering its chromatographic retention time compared to this compound .

4-Bromo this compound Hydrochloride : A brominated, deuterated variant (C9H7D6BrClN, MW 256.6) used in neurochemical research. The bromine substituent modifies receptor binding affinity, making it suitable for studying serotonin and dopamine pathways, unlike this compound, which is primarily analytical .

MDMA-d5 (3,4-Methylenedioxymethamphetamine-d5) : Deuterated MDMA with five deuterium atoms. It is structurally distinct due to the methylenedioxy ring, targeting MDMA-specific assays .

Cocaine-d3 : A deuterated IS for cocaine analysis. Unlike this compound, it belongs to a different drug class but shares similar analytical utility in MS workflows .

Table 1: Comparative Data for this compound and Similar Compounds
Compound Structural Difference Molecular Weight Primary Application Source Regulatory Status
This compound Six deuterium atoms 141.2 (base) IS for amphetamine quantitation Cerilliant, Chebios Schedule II (US)
Methamphetamine-d9 N-methyl + nine deuterium atoms 159.3 (base) IS for methamphetamine quantitation Cerilliant Schedule II (US)
4-Bromo this compound Bromine + six deuterium atoms 256.6 Neurochemical research TRC Research use only
MDMA-d5 Methylenedioxy ring + five D 212.3 (base) IS for MDMA quantitation Chebios Schedule I (US)
Cocaine-d3 Three deuterium atoms 306.3 (base) IS for cocaine quantitation Cerilliant Schedule II (US)

Analytical Performance

  • Mass Spectrometry: this compound provides a +6 Da mass shift, improving signal specificity compared to non-deuterated amphetamine. In contrast, methamphetamine-d9 offers a +9 Da shift, while MDMA-d5 and cocaine-d3 exhibit smaller shifts (+5 and +3 Da, respectively) .
  • Chromatographic Behavior: Deuterated analogs generally elute slightly earlier than their non-deuterated counterparts due to reduced hydrophobicity. However, structural modifications (e.g., bromine in 4-Bromo this compound) significantly alter retention times .

Pharmacological and Regulatory Considerations

  • Therapeutic vs. Analytical Use: Unlike non-deuterated amphetamines (e.g., mixed amphetamine salts), this compound lacks therapeutic applications due to its role as an IS .
  • Regulatory Status : this compound is classified as a Schedule II compound in the U.S., similar to methamphetamine-d9 and cocaine-d3, due to its structural relation to controlled substances .

Biological Activity

Amphetamine-d6 is a deuterated derivative of amphetamine, primarily used in pharmacological research to study the metabolic pathways and biological effects of amphetamines. This compound is significant for its role in understanding the mechanisms of action of amphetamines, particularly in relation to dopamine and other monoamine neurotransmitters.

This compound exhibits similar pharmacological properties to its non-deuterated counterparts, primarily engaging with the dopamine transporter (DAT). The mechanism involves:

  • Inhibition of DAT : this compound blocks DAT, preventing the reuptake of dopamine from the synaptic cleft, which leads to increased extracellular dopamine levels .
  • Reverse Transport : It facilitates the reverse transport of dopamine, allowing it to flow out of neurons into the synaptic space .
  • Effects on Vesicular Storage : this compound disrupts the storage of monoamines in vesicles, enhancing their availability in the cytoplasm and promoting further release into the synapse .

Pharmacokinetics

Research indicates that deuteration can affect the pharmacokinetic profile of amphetamines. For instance, studies have shown that deuterated compounds may exhibit altered absorption rates and half-lives compared to their non-deuterated forms. However, specific pharmacokinetic data for this compound is limited.

Biological Activity and Effects

This compound retains the stimulant effects typical of amphetamines, including increased locomotion and euphoria. Its biological activity has been investigated through various experimental models:

  • Dopaminergic Effects : Studies demonstrate that this compound induces significant increases in dopamine levels in both animal models and human subjects .
  • Conditioned Place Preference (CPP) : Research has shown that this compound can induce CPP in rodent models, indicating its rewarding properties similar to those observed with regular amphetamine .

Case Studies and Research Findings

  • Dopamine Release Studies :
    • In vitro studies have shown that both d- and l-amphetamine (and by extension, this compound) can release monoamines from preloaded brain slices, with d-amphetamine being more potent .
  • Behavioral Studies :
    • A study involving adolescent and adult mice demonstrated that prior exposure to nicotine influenced the rewarding effects of amphetamines, revealing age-dependent differences in response to amphetamine treatment .
  • Pharmacological Comparisons :
    • Comparative studies have highlighted that while both forms of amphetamines increase dopamine release, their efficacy varies; d-amphetamine is generally more effective than l-amphetamine in stimulating dopamine release from synaptosomes .

Summary Table of Biological Activities

Activity Description
Dopamine Transport Inhibition Blocks DAT leading to increased extracellular dopamine levels
Reverse Transport Facilitates efflux of dopamine into synapse
Vesicular Disruption Alters storage dynamics of monoamines in presynaptic terminals
Conditioned Place Preference Induces CPP in rodent models indicating rewarding effects
Age-Dependent Effects Variations in response observed between adolescent and adult subjects

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